MK-2206 塩酸塩

説明

MK-2206 塩酸塩は、セリン/スレオニンキナーゼAktの高度に選択的なアロステリック阻害剤であり、細胞増殖、生存、および代謝を含むさまざまな細胞プロセスにおいて重要な役割を果たします。 この化合物は、癌細胞でしばしば過剰に活性化されるAktシグナル伝達経路を阻害することにより、さまざまな種類の癌の治療の可能性について調査されています .

科学的研究の応用

MK-2206 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the Akt signaling pathway and its role in various cellular processes.

Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy in various cell lines.

Medicine: Undergoing clinical trials for the treatment of various cancers, including breast, lung, and colorectal cancers.

Industry: Utilized in the development of new therapeutic agents targeting the Akt pathway.

作用機序

MK-2206 塩酸塩は、Aktのプレクストリンホモロジー領域に結合し、細胞膜への移行を阻害することで、その効果を発揮します。 この阻害は、Aktのリン酸化と活性化をブロックし、細胞生存と増殖に関与する下流シグナル伝達経路の抑制につながります . この化合物は、Aktの3つのアイソフォーム(Akt1、Akt2、Akt3)をすべて特異的に標的とするため、Aktシグナル伝達経路全体の強力な阻害剤となっています .

類似の化合物との比較

類似の化合物

GSK690693: 異なる化学構造を持つが、同様の作用機序を持つ別のAkt阻害剤。

ペリフォシン: 細胞膜への移行を阻害することによりAktを阻害するアルキルホスホリピド。

トリシリビン: Aktのプレクストリンホモロジー領域を標的とする低分子阻害剤.

独自性

MK-2206 塩酸塩は、Aktの3つのアイソフォームすべてに対する高い選択性と、血液脳関門を透過する能力によって特徴付けられます。 これは、Akt経路の研究に役立つツールであり、癌治療の有望な候補となっています .

生化学分析

Biochemical Properties

MK-2206 Dihydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits the phosphorylation of Thr308 and Ser473 of Akt . This inhibition of Akt leads to a decrease in cell survival and resistance to cancer radiotherapy . The compound’s interaction with Akt is crucial in its role as a potential cancer treatment.

Cellular Effects

MK-2206 Dihydrochloride has significant effects on various types of cells and cellular processes. It induces G1-phase arrest and apoptosis in leukemia cells . It also inhibits cell proliferation in non-small cell lung cancer cells and medullary thyroid cancer cells . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MK-2206 Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric Akt inhibitor, meaning it binds to a site other than the active site of Akt, changing the enzyme’s conformation and activity . This results in the inhibition of Akt signaling, promoting cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-2206 Dihydrochloride change over time. It has been observed that the compound does not enhance IR-induced DNA damage, nor does it cause cell cycle distortion, apoptosis, or excessive autophagy

Dosage Effects in Animal Models

In animal models, the effects of MK-2206 Dihydrochloride vary with different dosages. For instance, in female nu/nu mice bearing ZR75-1 xenografts, MK-2206 Dihydrochloride at dosages of 240 mg/kg or 480 mg/kg inhibited tumor growth .

Metabolic Pathways

MK-2206 Dihydrochloride is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial in cell growth and survival, making it a promising target for pharmacologic intervention in cancer treatment .

Transport and Distribution

It is known that the compound is orally active and can penetrate the blood-brain barrier .

Subcellular Localization

As an Akt inhibitor, it is likely to be found wherever Akt is localized within the cell, which is typically in the cytoplasm and the cell membrane .

準備方法

合成経路と反応条件

MK-2206 塩酸塩の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、複数の段階が含まれます。主なステップは次のとおりです。

- トリアゾロ[3,4-f][1,6]ナフチリジンコアの形成。

- フェニル基とアミノシクロブチル基の導入。

- 最終的な精製と塩酸塩への変換。

反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

MK-2206 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率性、コスト効率、および規制基準への適合性に向けて最適化されています。 重要な考慮事項には、一貫した品質とスケーラビリティを確保するための溶媒、反応時間、および精製方法の選択が含まれます .

化学反応の分析

反応の種類

MK-2206 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は官能基を修飾し、化合物の活性を潜在的に変化させる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。 温度、pH、溶媒の選択などの反応条件は、所望の結果を得るために慎重に制御されます .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体をもたらす可能性があり、置換反応はさまざまな官能基を持つアナログの範囲を生成することができます .

科学研究アプリケーション

MK-2206 塩酸塩は、化学、生物学、医学、および産業の分野で、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

GSK690693: Another Akt inhibitor with a different chemical structure but similar mechanism of action.

Perifosine: An alkylphospholipid that inhibits Akt by preventing its translocation to the cell membrane.

Triciribine: A small molecule inhibitor that targets the pleckstrin homology domain of Akt.

Uniqueness

MK-2206 hydrochloride is unique due to its high selectivity for all three Akt isoforms and its ability to penetrate the blood-brain barrier. This makes it a valuable tool for studying the Akt pathway and a promising candidate for cancer therapy .

生物活性

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one, commonly known as MK-2206, is a synthetic organic compound that acts as a selective allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B). This compound has garnered attention in cancer research due to its potential antineoplastic activity.

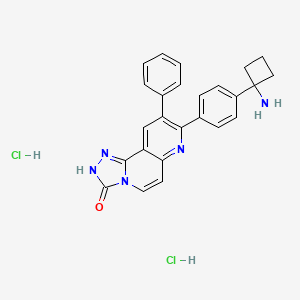

- IUPAC Name : 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one dihydrochloride

- Molecular Formula : C25H21N5O·2HCl

- Molecular Weight : 480.4 g/mol

- CAS Number : 1032350-13-2

MK-2206 functions by inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3), with IC50 values of 5 nM for Akt1, 12 nM for Akt2, and 65 nM for Akt3 . The compound binds to the pleckstrin homology domain of Akt, preventing its activation and subsequent signaling pathways that promote cell survival and proliferation.

Antitumor Effects

MK-2206 has demonstrated significant antitumor activity across various cancer cell lines. Key findings include:

- Inhibition of Cell Proliferation : MK-2206 effectively inhibits the growth of multiple cancer cell lines in a dose-dependent manner. For instance, in nasopharyngeal carcinoma (NPC) cell lines (CNE-1, CNE-2), IC50 values ranged from 3 to 5 µM .

| Cell Line | IC50 (µM) |

|---|---|

| CNE-1 | 3–5 |

| CNE-2 | 3–5 |

| SUNE-1 | <1 |

- Induction of Autophagy : Studies show that MK-2206 can induce autophagy in cancer cells. This mechanism is crucial for its antitumor effects as it leads to the degradation of cellular components and inhibition of tumor growth .

Synergistic Effects with Other Therapies

MK-2206 has been shown to enhance the efficacy of standard chemotherapeutics. For example:

- Combination with Erlotinib : In lung and breast cancer models, MK-2206 synergistically inhibited cell proliferation when used alongside Erlotinib by suppressing both the Ras/Erk and PI3K pathways .

Clinical Studies

MK-2206 has undergone various clinical trials to evaluate its safety and efficacy:

- Phase I Trials : Initial trials indicated that MK-2206 was well tolerated when administered alone or in combination with other agents for advanced cancers .

- I-SPY2 Trial : MK-2206 was included in this adaptive trial for breast cancer treatment and has shown promise for further development .

Case Studies

Several studies have highlighted the biological activities and clinical implications of MK-2206:

Study on Nasopharyngeal Carcinoma

A preclinical study investigated MK-2206's effects on NPC cells both in vitro and in vivo. Results indicated significant inhibition of tumor growth and induction of cell cycle arrest at the G1 phase without triggering apoptosis. The study concluded that targeting the AKT pathway could be a promising strategy for treating NPC .

Study on Autophagy Induction

Research demonstrated that MK-2206 not only inhibited tumor growth but also induced autophagy in treated cells. This dual action was linked to its ability to inhibit downstream signaling pathways related to cell survival .

特性

IUPAC Name |

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYOZCBFOSSLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032350-13-2, 1032349-77-1 | |

| Record name | MK 2206 dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-2206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2206 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。